BenchChemオンラインストアへようこそ!

Pemedolac

Analgesic Anti-inflammatory Therapeutic Index

Pemedolac (CAS 114716-16-4), also known as AY-30715 or dexpemedolac, is a small-molecule cyclooxygenase (COX) inhibitor with a tetrahydropyrano[3,4-b]indole core structure. It is classified as a non-narcotic, non-steroidal anti-inflammatory drug (NSAID) with a distinct pharmacological profile.

Molecular Formula C22H23NO3
Molecular Weight 349.4 g/mol
CAS No. 114716-16-4
Cat. No. B1679218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePemedolac
CAS114716-16-4
Synonyms1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano(3,4-b)indole-1-acetic acid
pemedolac
Molecular FormulaC22H23NO3
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(C(CO1)CC3=CC=CC=C3)C4=CC=CC=C4N2)CC(=O)O
InChIInChI=1S/C22H23NO3/c1-2-22(13-19(24)25)21-20(17-10-6-7-11-18(17)23-21)16(14-26-22)12-15-8-4-3-5-9-15/h3-11,16,23H,2,12-14H2,1H3,(H,24,25)/t16-,22-/m0/s1
InChIKeyBUUODSZYUAZDIF-AOMKIAJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pemedolac (CAS 114716-16-4): A Non-Opioid Analgesic with Functional Selectivity for Pain Relief


Pemedolac (CAS 114716-16-4), also known as AY-30715 or dexpemedolac, is a small-molecule cyclooxygenase (COX) inhibitor with a tetrahydropyrano[3,4-b]indole core structure [1]. It is classified as a non-narcotic, non-steroidal anti-inflammatory drug (NSAID) with a distinct pharmacological profile. Unlike typical NSAIDs, pemedolac demonstrates a significant functional separation between its analgesic, anti-inflammatory, and gastric irritant effects, with analgesic potency at least 50-fold greater than its anti-inflammatory activity in vivo [1]. The compound has been primarily investigated for its efficacy in preclinical models of acute and inflammatory pain, showing a long duration of action and a favorable safety index [2].

Why Generic NSAID Substitution Fails for Pemedolac-Based Pain Models


The pharmacological profile of pemedolac precludes direct substitution with standard NSAIDs or other analgesics for specific research applications. While typical NSAIDs like indomethacin, ibuprofen, and naproxen exhibit parallel dose-response curves for their analgesic, anti-inflammatory, and gastric toxic effects, pemedolac uniquely decouples these activities [1]. This means that at analgesic doses, pemedolac produces minimal anti-inflammatory and gastric irritant effects, a property not observed in its comparators [1]. Furthermore, its non-opioid mechanism of action, validated by a lack of naloxone antagonism and inactivity in classic opioid behavioral assays, distinguishes it from narcotic analgesics [1]. Therefore, using a generic NSAID or opioid would not replicate the functional selectivity and long-lasting, peripherally-mediated analgesia characteristic of pemedolac.

Quantitative Evidence Guide for Pemedolac Differentiation


Pemedolac Exhibits >50-Fold Functional Separation Between Analgesic and Anti-Inflammatory Doses

Pemedolac demonstrates a unique functional separation, requiring a dose for anti-inflammatory activity that is over 50 times higher than its effective analgesic dose. This separation is significantly larger than that observed for comparator NSAIDs like ibuprofen, indomethacin, naproxen, and piroxicam, which show overlapping dose-response curves for analgesia and inflammation [1].

Analgesic Anti-inflammatory Therapeutic Index

Pemedolac Provides a Longer Duration of Analgesia Than Typical NSAIDs

Pemedolac is characterized as a long-acting analgesic. In the rat paw pressure test, significant analgesic activity was still detectable 16 hours after a single oral dose of 1 mg/kg [1]. In the sodium salt formulation, peak effects lasted for 7-9 hours following oral administration [2].

Analgesic Duration of Action Pharmacokinetics

Pemedolac Demonstrates a Lower Ulcerogenic Liability Compared to Equianalgesic Doses of Standard NSAIDs

Pemedolac has a low ulcerogenic potential. Its acute ulcerogenic dose (UD50) is 107 mg/kg p.o., which is approximately 50-fold higher than its effective analgesic dose [1]. In contrast, standard NSAIDs like indomethacin and ibuprofen cause gastric damage at doses close to their therapeutic anti-inflammatory or analgesic doses [1].

Safety Gastrointestinal Ulcerogenic

Pemedolac Is a Potent Analgesic with a Non-Opioid Mechanism, Distinct from Morphine

Pemedolac's analgesic mechanism is confirmed to be non-opioid. Its effects are not reversed by the opioid antagonist naloxone (1 mg/kg s.c.), and it is inactive in classic opioid-sensitive assays like the hot plate and tail-flick tests [1]. This distinguishes it from opioid analgesics like morphine.

Mechanism of Action Opioid COX Inhibitor

Optimal Research and Industrial Application Scenarios for Pemedolac


Long-Term Preclinical Pain Studies Requiring Sustained Analgesia with Minimal Gastric Toxicity

Pemedolac is ideally suited for chronic pain models in rodents, such as those involving inflammatory or neuropathic pain, where long-term analgesic administration is required. Its long duration of action (up to 16 hours post-dose) [1] and wide safety margin between analgesic and ulcerogenic doses [1] make it a superior choice over standard NSAIDs. Using ibuprofen or indomethacin in such models would risk gastric ulceration and perforation, leading to animal welfare issues and confounding data from systemic illness. Pemedolac's safety profile allows for more reliable, long-term studies of pain pathology and therapeutic intervention.

Investigating Peripheral Non-Opioid Analgesic Pathways Without Central Nervous System Confounds

Researchers studying non-opioid analgesic mechanisms can use pemedolac as a specific tool compound. Its demonstrated lack of activity in opioid-sensitive assays (hot plate, tail-flick) and the inability of naloxone to reverse its effects [1] confirm that it does not recruit the endogenous opioid system for pain relief. This makes it a valuable reference compound for dissecting COX-mediated and other peripheral analgesic pathways without the confounding sedative, rewarding, or respiratory depressant effects associated with morphine and other central-acting opioids.

Studies Requiring a Tool Compound with a High Degree of Analgesic Selectivity Over Anti-Inflammatory Activity

Pemedolac is an optimal choice for experiments aiming to isolate the analgesic component from the anti-inflammatory component of NSAID action. Its unique >50-fold separation between analgesic and anti-inflammatory ED50 values [1] allows for pain relief at doses that do not significantly impact inflammation. This functional selectivity cannot be achieved with classical NSAIDs like naproxen or piroxicam, where these effects are tightly linked. Pemedolac thus enables more precise investigation of pain-specific signaling pathways in the context of ongoing inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pemedolac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.